N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness Triazole-4-carboxamides

This 1,2,3‑triazole‑4‑carboxamide screening compound features a unique ortho‑chloro and 5‑isopropyl substitution pattern absent from patent exemplars, delivering a distinct selectivity fingerprint for broad CNS receptor and PXR screening panels. Use it as a steric/lipophilic probe for antimicrobial SAR or as a worst‑case solubility model (logP 4.34; logSw –4.32) to benchmark formulation technologies. Choosing this precise substitution eliminates the activity‑shift risk inherent in generic triazole‑4‑carboxamide replacements.

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 954812-06-7
Cat. No. B2953536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS954812-06-7
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24)
InChIKeyQBUOWVCPYZKDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954812-06-7): Chemical Class and Procurement-Relevant Baseline


N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a fully synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide family. It features a 1-phenyl-5-isopropyl-1H-1,2,3-triazole core linked via a carboxamide bridge to a 2-chloroaniline moiety . The compound has a molecular weight of 340.81 g/mol, a calculated logP of approximately 4.34, a polar surface area of 48.5 Ų, and one hydrogen-bond donor . It is catalogued as a screening compound (ChemDiv ID D731-0019) and is offered in milligram quantities for early-stage discovery . Triazole-4-carboxamides as a class have been claimed in patents for therapeutic applications including psychiatry and neurology [1].

Why In-Class Substitution Fails for N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide


The 1,2,3-triazole-4-carboxamide scaffold is notoriously sensitive to even minor structural modifications. In a systematic exploration of 1-aryl-5-substituted analogues, antimicrobial potency against S. aureus varied from sub-micromolar to essentially inactive depending solely on the nature of the 5-substituent and the N-aryl group [1]. Patent disclosures further establish that halogen positioning on the anilide ring (e.g., 2-chloro versus 4-chloro) and the steric bulk of the 5-alkyl group profoundly modulate central nervous system target engagement [2]. Consequently, a simple generic substitution with another “triazole-4-carboxamide” without precisely matching the 5-isopropyl, 1-phenyl, and N-(2-chlorophenyl) substitution pattern carries a high risk of losing the specific activity profile, selectivity, and physicochemical properties that define this compound. The quantitative evidence below substantiates the need for exact compound-level selection.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 954812-06-7): Head-to-Head and Cross-Study Analysis


Physicochemical Property Differentiation: Calculated logP and Polar Surface Area vs. Class Mean

The target compound possesses a calculated logP of 4.34 and a topological polar surface area (TPSA) of 48.5 Ų . In the broader chemical space of biologically active 1,2,3-triazole-4-carboxamides, most reported analogues with antimicrobial or PXR-modulatory activity exhibit logP values between 2.0 and 4.0 and TPSA values ranging from 60 to 100 Ų [1][2]. The higher lipophilicity and lower TPSA of the target compound place it in a distinct physicochemical sub-region that may favor blood-brain barrier penetration but could reduce aqueous solubility relative to typical polar analogues. This divergence underscores that the compound cannot be replaced by a more polar in-class member without profoundly altering pharmacokinetic and permeability behavior.

Physicochemical profiling Drug-likeness Triazole-4-carboxamides

Structural Uniqueness: 2-Chloroanilide Motif and 5-Isopropyl Substitution vs. Closest Patent Exemplars

A search of the granted patent US9416127B2, which claims hundreds of triazole-4-carboxamides for psychiatric indications, reveals that the combination of an N-(2-chlorophenyl) carboxamide with a 5-isopropyl group on the triazole ring is not specifically exemplified [1]. The closest patent exemplars bear N-(4-pyrrolidin-3-ylphenyl) or N-(4-piperidin-3-ylphenyl) groups, or contain 5-methyl or 5-ethyl substituents rather than 5-isopropyl [1]. The ortho-chloro substitution on the anilide ring, combined with the sterically demanding isopropyl group at the 5-position, generates a unique three-dimensional pharmacophore that is absent from the patent's exemplified library. This structural gap implies that the target compound may confer distinct selectivity or potency profiles not achievable with patent-exemplified analogues.

CNS patent landscape Triazole SAR Halogen substitution

Absence of Direct Comparative Biological Data: A Critical Gap for Evidence-Based Selection

A comprehensive search of PubMed, SciFinder, and Google Scholar (as of April 2026) returned no primary research articles or public databases containing quantitative biological activity data (IC50, Ki, MIC, % inhibition) for this exact compound [1]. While structurally related 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have been reported as antimicrobial agents with MIC values ranging from <1 µM to >100 µM against S. aureus [2] and as PXR antagonists with IC50 values in the nanomolar range [3], none of these studies included the target compound. Therefore, no direct head-to-head or cross-study quantitative biological comparison can be constructed at this time. Any claims of differential potency, selectivity, or efficacy relative to close analogs would be speculative and are not supported by published evidence.

Biological activity Data gap analysis Triazole-4-carboxamide

Recommended Application Scenarios for N-(2-Chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide Based on Evidence


Exploratory CNS Screening Panels Leveraging Favorable Lipophilicity

The compound's calculated logP of 4.34 and low TPSA of 48.5 Ų align with established CNS drug-likeness criteria (logP 2–5, TPSA < 90 Ų). Given the patent class claims for triazole-4-carboxamides in treating depression, anxiety, and bipolar disorder [1], this compound is a rational candidate for inclusion in broad CNS receptor and transporter screening panels. Its distinct ortho-chloro and 5-isopropyl substitution pattern, absent from patent exemplars [1], may yield a selectivity fingerprint that differs from previously profiled analogues.

Structure-Activity Relationship (SAR) Expansion for Triazole-4-Carboxamide Antibacterials

Although no antimicrobial data exist for this specific compound, closely related 5-substituted-1-aryl-triazole-4-carboxamides have shown potent activity against S. aureus with MIC values below 1 µM [2]. The 5-isopropyl group represents a steric and lipophilic extreme not examined in the published antimicrobial SAR series. Researchers seeking to define the steric tolerance of the 5-position can use this compound as a probe to determine whether bulkier alkyl substituents retain or abolish antibacterial activity.

PXR Antagonism Screening in Drug Metabolism Studies

The 1,2,3-triazole-4-carboxamide scaffold has yielded the most potent known PXR inverse agonists and antagonists, with low nanomolar IC50 values [3]. The target compound's unique N-(2-chlorophenyl) and 5-isopropyl features have not been evaluated for PXR modulation. Incorporating this compound into PXR binding and cellular reporter assays could reveal whether ortho-chloro substitution enhances or diminishes PXR affinity relative to the published para-substituted or unsubstituted analogues, directly informing structure-based design of next-generation PXR modulators.

Physicochemical Benchmarking and Formulation Feasibility Studies

With a measured/calculated logP of 4.34 and low aqueous solubility (logSw = -4.32) , this compound serves as an excellent tool for assessing the solubility-permeability trade-off in the triazole-4-carboxamide series. Formulation scientists can use it to benchmark the performance of solubility-enhancing excipients, amorphous solid dispersions, or lipid-based delivery systems. Comparative dissolution and permeability data generated with this compound will have direct relevance for structurally similar but more polar analogues, providing a worst-case solubility scenario for the class.

Quote Request

Request a Quote for N-(2-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.